molecular formula C9H10N2O3 B12931062 5-Pyrimidinecarboxylic acid, 4-acetyl-, ethyl ester CAS No. 62328-04-5

5-Pyrimidinecarboxylic acid, 4-acetyl-, ethyl ester

Cat. No.: B12931062
CAS No.: 62328-04-5
M. Wt: 194.19 g/mol
InChI Key: SFGQZUYQKPZQCC-UHFFFAOYSA-N
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Description

Ethyl 4-acetylpyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethyl ester group at the 5-position and an acetyl group at the 4-position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-acetylpyrimidine-5-carboxylate can be synthesized through several methods. One common synthetic route involves the condensation of ethyl acetoacetate with formamide under acidic conditions, followed by cyclization and acetylation reactions. The reaction typically proceeds as follows:

    Condensation: Ethyl acetoacetate reacts with formamide in the presence of an acid catalyst to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.

    Acetylation: The resulting pyrimidine compound is then acetylated at the 4-position using acetic anhydride or acetyl chloride.

Industrial Production Methods

In industrial settings, the production of ethyl 4-acetylpyrimidine-5-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs under steady-state conditions, allowing for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester or acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-acetylpyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-acetylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-acetylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-methylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of an acetyl group.

    Ethyl 4-aminopyrimidine-5-carboxylate: Contains an amino group at the 4-position.

    Ethyl 4-chloropyrimidine-5-carboxylate: Contains a chlorine atom at the 4-position.

Uniqueness

The presence of the acetyl group at the 4-position and the ethyl ester group at the 5-position gives ethyl 4-acetylpyrimidine-5-carboxylate unique chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and potential biological activities, making it distinct from other pyrimidine derivatives.

Properties

CAS No.

62328-04-5

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl 4-acetylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H10N2O3/c1-3-14-9(13)7-4-10-5-11-8(7)6(2)12/h4-5H,3H2,1-2H3

InChI Key

SFGQZUYQKPZQCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C(=O)C

Origin of Product

United States

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